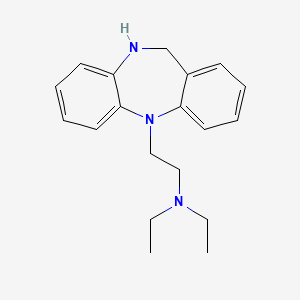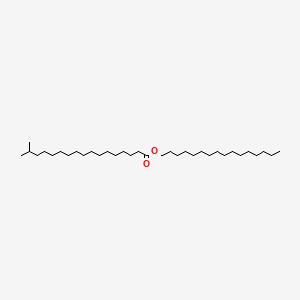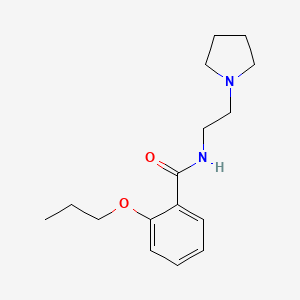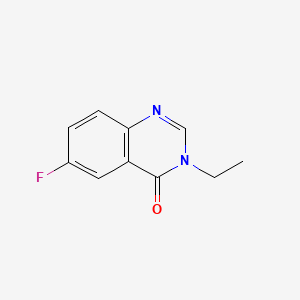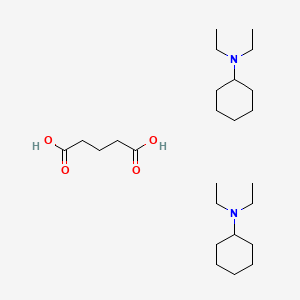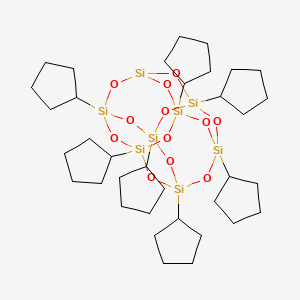
CID 78376611
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78376611” is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78376611 involves specific reaction conditions and reagents. The preparation methods typically include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.
Determination of Inclusion Formation Constant: This step involves determining the constant for the formation of the inclusion complex, which is crucial for optimizing the synthesis process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated chemical synthesis platforms. These platforms allow for precise control over reaction conditions and the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
CID 78376611 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
CID 78376611 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate cellular processes and molecular interactions.
Industry: Utilized in the production of various industrial products and materials
Mechanism of Action
The mechanism of action of CID 78376611 involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses. The precise mechanism of action depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78376611 include:
CID 2244 (Aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (Salicylsalicylic Acid): Used for its anti-inflammatory effects.
CID 3715 (Indomethacin): A nonsteroidal anti-inflammatory drug.
CID 1548887 (Sulindac): Another nonsteroidal anti-inflammatory drug.
Uniqueness
This compound is unique due to its specific chemical structure and the range of applications it offers. Its ability to form inclusion complexes with cyclodextrins and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C35H63O12Si8 |
|---|---|
Molecular Weight |
900.5 g/mol |
InChI |
InChI=1S/C35H63O12Si8/c1-2-16-29(15-1)49-36-48-37-50(30-17-3-4-18-30)41-52(39-49,32-21-7-8-22-32)45-55(35-27-13-14-28-35)46-53(40-49,33-23-9-10-24-33)42-51(38-48,31-19-5-6-20-31)44-54(43-50,47-55)34-25-11-12-26-34/h29-35H,1-28H2 |
InChI Key |
WRMYPUOMXAXGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)[Si]23O[Si]4O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

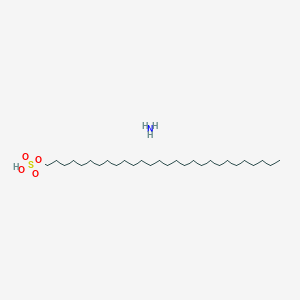
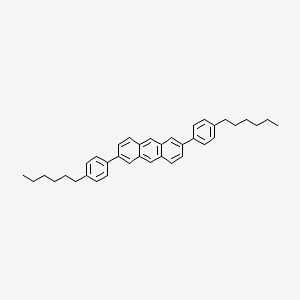

![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
